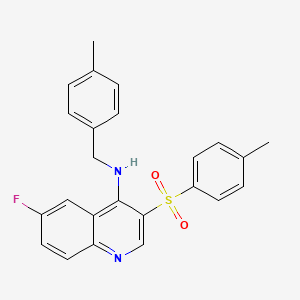

6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine

Description

6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a quinoline derivative featuring a fluorine atom at position 6, a 4-methylbenzylamine substituent at position 4, and a tosyl (p-toluenesulfonyl) group at position 3.

Properties

IUPAC Name |

6-fluoro-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2S/c1-16-3-7-18(8-4-16)14-27-24-21-13-19(25)9-12-22(21)26-15-23(24)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFSDXMGQOYMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for fluorinated compounds often involve the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. Enzymatic methods, such as those involving fluorinases, are also being explored for their potential to provide more environmentally friendly and efficient synthesis routes .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogen exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various halogenated quinoline derivatives .

Scientific Research Applications

6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. This can lead to more effective inhibition or activation of the target molecule, depending on the specific application .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Halogens: Fluorine (6-F) and bromine (6-Br) substituents enhance electronic effects, influencing binding affinity in kinase inhibitors. Aromatic Moieties: The 4-methylbenzyl group in the target compound may enhance steric bulk compared to the 4-fluorobenzyl group in , affecting target selectivity. Sulfonyl Groups: The tosyl group (3-tosyl) in the target compound differs from the tert-butylsulfonyl group in , which could alter solubility and metabolic stability.

Synthesis Efficiency :

Physicochemical Properties

- Molecular Weight and Lipophilicity :

Biological Activity

6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a fluorine atom, a tosyl group, and a methylbenzyl moiety. The structural characteristics contribute to its pharmacological properties.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 358.43 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not well-documented |

Research indicates that 6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It demonstrates activity against various bacterial strains, suggesting potential use in treating infections.

- Antiviral Effects : Preliminary studies indicate efficacy against certain viral pathogens, possibly through interference with viral replication.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound against cancer cell lines and microbial strains.

Table 1: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis induction |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming apoptosis as the primary mechanism.

- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for both organisms, indicating strong antibacterial properties.

- Antiviral Research : A recent study explored the compound's ability to inhibit replication of the influenza virus in vitro, showing promising results with a reduction in viral load by over 70% at optimal concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.